molecular formula C23H15ClF2N2OS B2988539 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 338957-20-3

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2988539
CAS No.: 338957-20-3
M. Wt: 440.89
InChI Key: KZPXTZFULBCGNI-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group, at position 4 with a phenyl group, and at position 5 with an acetamide moiety linked to a 2,4-difluorophenyl group.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2OS/c24-16-8-6-15(7-9-16)23-28-22(14-4-2-1-3-5-14)20(30-23)13-21(29)27-19-11-10-17(25)12-18(19)26/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPXTZFULBCGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound exhibits a complex structure with multiple substituents that may influence its pharmacological profile.

  • Molecular Formula : C17H12ClF2NOS
  • Molecular Weight : 329.8 g/mol
  • CAS Number : 23821-72-9

Anticancer Properties

Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer activity. In vitro studies have shown that various thiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (human breast carcinoma) and A549 (lung carcinoma) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

  • Cytotoxicity :
    • The compound has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. For instance, derivatives similar to this compound have shown IC50 values ranging from 0.079 to 8.284 µM against MCF-7 cells .
    • A study reported that thiazole derivatives could induce apoptosis through caspase activation pathways, suggesting that they may serve as effective chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances the biological activity of thiazole compounds. Substituents at specific positions on the aromatic rings can significantly affect their anticancer efficacy .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Some studies indicate that thiazole derivatives can inhibit key kinases involved in cancer progression, such as ERK1/2 .
  • DNA Intercalation : Certain compounds in this class have shown the ability to intercalate with DNA, disrupting replication and transcription processes crucial for cancer cell survival .

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Study on MCF-7 Cells :
    • A derivative similar to the compound exhibited an IC50 value of 8.107 µM against MCF-7 cells, significantly higher than doxorubicin (0.877 µM), indicating a potential for development into a therapeutic agent .
  • Evaluation Against HepG2 Cells :
    • Compounds were evaluated for their activity against HepG2 liver cancer cells with promising results showing significant cytotoxicity and selectivity towards cancerous cells compared to normal cells .

Data Summary Table

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Thiazole Derivative AMCF-78.107Apoptosis induction via caspase activation
Thiazole Derivative BA5493.62ERK1/2 inhibition
Thiazole Derivative CHepG210.28DNA intercalation

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Compound Name Core Structure Substituents (R1, R2, R3) Key Properties/Activities Reference
Target Compound 1,3-Thiazole R1: 4-Cl-Ph, R2: Ph, R3: N-(2,4-F2-Ph) High lipophilicity (Cl/F groups) -
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) 1,3-Thiazole + triazole R1: 4-Br-Ph, R2: triazole-benzodiazole Enhanced hydrophobic interactions
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) 1,3-Thiazole R1: 4-Cl-Ph, R2: OH, R3: benzamide High melting point (>200°C)
WH7 Phenoxyacetamide R1: 4-Cl-2-Me-Ph, R2: triazole Auxin agonist activity
N-(3,4-difluorophenyl)-2-(2-mercapto-4-oxo-thiazolidin-5-yl)acetamide Thiazolidinone R1: 3,4-F2-Ph, R2: mercapto Tautomerism, redox activity

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